trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate
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Description
Trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate is a useful research compound. Its molecular formula is C31H35N2Na3O12S4 and its molecular weight is 824.832. The purity is usually 95%.
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Biological Activity
The compound trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate is a complex indole derivative with potential biological activities. This article explores its biological activity through a review of recent research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).
The synthesis of indole derivatives, including the target compound, typically involves the use of various chemical reagents and conditions. For instance, indole acetic acid sulfonate derivatives have been synthesized using a method that combines indole moieties with sulfonate groups, which are critical for enhancing biological activity. The presence of sulfonate groups improves water solubility and bioavailability in biological systems .
Key Structural Features
The structural complexity of the compound includes:
- Indole Moiety : Central to its biological activity.
- Sulfonate Groups : Enhance solubility and interaction with biological targets.
- Dimethyl Substituents : Potentially influence the compound's pharmacodynamics.
In Vitro Studies
Recent studies have highlighted the compound's inhibitory effects on ectonucleotidases, which are enzymes involved in nucleotide metabolism. The synthesized indole derivatives exhibited significant inhibitory potential against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia) cells.
Inhibitory Potency
The inhibitory activities were quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. Notable findings include:
- Compounds demonstrated IC50 values ranging from 0.32 to 0.81 μM , indicating potent inhibition against selected ectonucleotidases such as h-TNAP and h-e5′NT .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications to the indole scaffold significantly influenced biological activity. For example:
- Substitution at specific positions on the indole ring enhanced potency.
- The presence of fluorine at the para position in some derivatives increased inhibitory effectiveness.
Case Study 1: Ectonucleotidase Inhibition
A recent study investigated a series of newly synthesized indole acetic acid sulfonate derivatives for their ability to inhibit ectonucleotidases. The results indicated that certain compounds showed remarkable inhibition, suggesting their potential as therapeutic agents in cancer treatment strategies. Table 1 summarizes the IC50 values for selected compounds:
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
5c | 0.32 | h-TNAP |
5e | 0.45 | h-e5′NT |
5g | 0.60 | h-ENPP1 |
5i | 0.75 | h-ENPP3 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The findings revealed that several compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.
Properties
IUPAC Name |
trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O12S4.3Na/c1-30(2)24-20-22(48(40,41)42)12-14-26(24)32(16-8-18-46(34,35)36)28(30)10-6-5-7-11-29-31(3,4)25-21-23(49(43,44)45)13-15-27(25)33(29)17-9-19-47(37,38)39;;;/h5-7,10-15,20-21H,8-9,16-19H2,1-4H3,(H3-,34,35,36,37,38,39,40,41,42,43,44,45);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXPFIKZSGQKX-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2Na3O12S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.